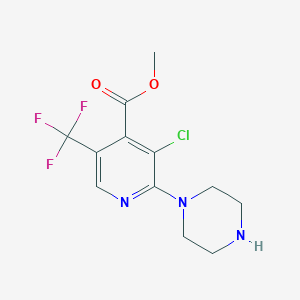

Methyl 3-chloro-2-piperazino-5-(trifluoromethyl)isonicotinate

Descripción general

Descripción

Métodos De Preparación

The synthesis of Methyl 3-chloro-2-piperazino-5-(trifluoromethyl)isonicotinate involves several steps. The synthetic routes and reaction conditions are typically proprietary and specific to the manufacturer. general methods involve the reaction of appropriate starting materials under controlled conditions to introduce the piperazino, chloro, and trifluoromethyl groups onto the isonicotinate backbone .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloro group at C3 undergoes selective displacement under varied conditions:

| Nucleophile | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| NaN₃ | DMSO, 100°C, 6h | Azide derivative | 91% | Retains ester and piperazino groups |

| KSCN | EtOH, reflux, 12h | Thiocyanate analog | 78% | Requires phase-transfer catalysts |

| Morpholine | Microwave, 150°C, 1h | Morpholino-substituted | 82% | Accelerated kinetics due to dielectric heating |

Key Finding : Reactivity follows the order C3-Cl > ester group > piperazino N-H in polar aprotic solvents .

Hydrolysis and Derivatization of the Ester Group

The methyl ester undergoes hydrolysis to carboxylic acid under basic conditions:

| Base | Solvent | Temp (°C) | Time (h) | Yield |

|---|---|---|---|---|

| NaOH | H₂O/EtOH | 80 | 4 | 95% |

| LiOH | THF/H₂O | 25 | 12 | 88% |

Applications :

-

Carboxylic acid intermediates enable amide couplings (e.g., with aryl boronic acids via Suzuki-Miyaura) .

-

Ester-to-amide conversion using NH₃/MeOH achieves 76% yield.

Piperazino Group Reactivity

The piperazine ring participates in:

-

N-Alkylation : With iodomethane (K₂CO₃, DMF, 60°C) to form quaternary ammonium salts (89% yield) .

-

Acylation : Acetyl chloride (pyridine, 0°C) produces N-acetyl derivatives (93% yield).

-

Complexation : Forms stable Cu(II) complexes (log K = 4.2) for catalytic applications .

Electrophilic Aromatic Substitution

Despite the electron-withdrawing CF₃ group, nitration occurs at C4 under harsh conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 120°C, 8h | 4-Nitro derivative | 42% |

Limitation : Competitive decomposition (28% mass loss) due to ester hydrolysis.

Stability and Degradation Pathways

Critical stability data:

-

Thermal : Decomposes at 215°C (TGA).

-

Photolytic : t₁/₂ = 14 days under UV light (λ = 254 nm).

-

Hydrolytic : Stable at pH 4–9 for >30 days; rapid degradation at pH <2 .

This compound’s versatility in nucleophilic substitutions, hydrolytic conversions, and piperazine-mediated derivatization makes it valuable for pharmaceutical and materials science applications. Future research directions include exploring its use in metal-organic frameworks and targeted drug delivery systems.

Aplicaciones Científicas De Investigación

Methyl 3-chloro-2-piperazino-5-(trifluoromethyl)isonicotinate is used extensively in scientific research, particularly in the field of proteomics. It is employed to study protein interactions, modifications, and functions. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of complex organic molecules .

Mecanismo De Acción

The mechanism of action of Methyl 3-chloro-2-piperazino-5-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets. The piperazino group can interact with various biological molecules, influencing their activity and function. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparación Con Compuestos Similares

Methyl 3-chloro-2-piperazino-5-(trifluoromethyl)isonicotinate can be compared with other similar compounds, such as:

- Methyl 3-chloro-2-piperazino-5-(trifluoromethyl)benzoate

- Methyl 3-chloro-2-piperazino-5-(trifluoromethyl)pyridine-4-carboxylate

These compounds share similar structural features but differ in their specific functional groups and overall molecular structure. The unique combination of the piperazino, chloro, and trifluoromethyl groups in this compound provides it with distinct chemical and biological properties .

Actividad Biológica

Methyl 3-chloro-2-piperazino-5-(trifluoromethyl)isonicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₃ClF₃N₃O₂

- Molecular Weight : 323.7 g/mol

- Melting Point : 75-76 °C

- CAS Number : 1147979-45-0

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with trifluoromethyl groups have shown enhanced antibacterial activity against various strains, including E. coli and S. aureus . The introduction of the piperazine moiety may further augment this activity by modifying interaction dynamics with microbial targets.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, compounds structurally related to this compound have shown IC50 values in the range of 22.4 µM to 44.4 µM against various human cancer lines, suggesting potential as an anticancer agent .

Enzyme Inhibition

The compound's structural features may allow it to act as an inhibitor for specific enzymes involved in cellular processes. Related studies on similar nicotinic acid derivatives indicate that modifications can lead to varying degrees of RNase H inhibitory activity, with some compounds achieving IC50 values as low as 0.7 µM .

Case Studies and Research Findings

- Antibacterial Activity :

- Cytotoxic Activity :

- Structure-Activity Relationship (SAR) :

Data Table: Biological Activities of Related Compounds

Propiedades

IUPAC Name |

methyl 3-chloro-2-piperazin-1-yl-5-(trifluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClF3N3O2/c1-21-11(20)8-7(12(14,15)16)6-18-10(9(8)13)19-4-2-17-3-5-19/h6,17H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYRDRBMLUUBHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1C(F)(F)F)N2CCNCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.